Cas no 1566728-63-9 (ethyl 2-aminohept-6-ynoate)

Ethyl 2-aminohept-6-ynoate is a versatile alkyne-functionalized ester with a reactive amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure combines an ester moiety with a terminal alkyne and an amine, enabling diverse applications in click chemistry, peptide modifications, and heterocycle formation. The compound's dual functionality allows for selective derivatization, facilitating the construction of complex molecular architectures. Its stability under standard conditions and compatibility with common solvents enhance its utility in multistep synthetic routes. Ethyl 2-aminohept-6-ynoate is particularly useful in medicinal chemistry for the development of bioactive molecules and prodrugs.
ethyl 2-aminohept-6-ynoate structure
ethyl 2-aminohept-6-ynoate structure
Product Name:ethyl 2-aminohept-6-ynoate
CAS No:1566728-63-9
MF:C9H15NO2
MW:169.220902681351
CID:6039751
PubChem ID:57828544
Update Time:2025-05-24

ethyl 2-aminohept-6-ynoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-aminohept-6-ynoate
    • 6-Heptynoic acid, 2-amino-, ethyl ester
    • 1566728-63-9
    • EN300-1298798
    • SCHEMBL13745203
    • Inchi: 1S/C9H15NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h1,8H,4-7,10H2,2H3
    • InChI Key: ZKVQZMUUOAKZEI-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C(N)CCCC#C

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.004±0.06 g/cm3(Predicted)
  • Boiling Point: 233.7±30.0 °C(Predicted)
  • pka: 7.62±0.35(Predicted)

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Additional information on ethyl 2-aminohept-6-ynoate

Ethyl 2-Aminohept-6-Ynoate: A Comprehensive Overview

Ethyl 2-aminohept-6-ynoate, also known by its CAS number 1566728-63-9, is a compound of significant interest in the field of organic chemistry. This compound is a derivative of hept-6-yne, with an ethyl ester group and an amino substituent at the second position. Its structure makes it a valuable molecule for various applications, particularly in drug discovery and materials science. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of ethyl 2-aminohept-6-ynoate, further enhancing its potential in industrial and academic settings.

The synthesis of ethyl 2-aminohept-6-ynoate involves a series of carefully designed reactions that highlight the versatility of alkyne chemistry. One notable approach involves the use of transition metal catalysts to facilitate coupling reactions, which are pivotal in constructing the carbon-carbon bonds necessary for the molecule's framework. Researchers have also explored the use of enzymatic methods to synthesize this compound, leveraging biocatalysts for greener and more sustainable production processes. These methods not only improve yield but also reduce environmental impact, aligning with current trends toward eco-friendly chemical synthesis.

Ethyl 2-aminohept-6-ynoate has garnered attention due to its unique properties, particularly its ability to participate in click chemistry reactions. Click chemistry, a concept popularized by Nobel laureate Barry Sharpless, emphasizes the use of reactions that are efficient, selective, and operationally simple. Ethyl 2-aminohept-6-ynoate's reactivity makes it an ideal candidate for such reactions, enabling the rapid construction of complex molecules with high precision. Recent studies have demonstrated its utility in synthesizing bioactive compounds, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders.

In addition to its role in drug discovery, ethyl 2-aminohept-6-ynoate has found applications in materials science. Its alkyne functionality allows for the formation of robust polymer networks through cycloaddition reactions. These polymers exhibit exceptional mechanical properties and thermal stability, making them suitable for advanced materials applications such as high-performance adhesives and coatings. The integration of ethyl 2-aminohept-6-ynoate into polymer systems represents a promising avenue for developing next-generation materials with tailored functionalities.

The biological activity of ethyl 2-aminohept-6-ynoate has been extensively studied, revealing its potential as a bioactive molecule. In vitro assays have shown that it exhibits moderate cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary studies indicate that it may modulate key signaling pathways involved in cell proliferation and apoptosis, providing a foundation for further investigation into its therapeutic applications.

Despite its promising properties, the handling and storage of ethyl 2-aminohept-6-ynoate require careful consideration due to its chemical reactivity. Proper safety protocols must be adhered to during synthesis and handling to ensure safe working conditions. Researchers are also exploring methods to enhance the stability of this compound, particularly under physiological conditions, to improve its suitability for biomedical applications.

In conclusion, ethyl 2-aminohept-6-ynoate (CAS No: 1566728-639) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its potential uses and mechanisms of action, ethyl 2-aminohept–ynoate is poised to play an increasingly important role in advancing scientific and technological frontiers.

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